7-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(BENZENESULFONYL)-7-CHLORO-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound with the molecular formula C23H18ClN5O4S It is characterized by the presence of a benzenesulfonyl group, a triazoloquinazoline core, and multiple chlorine and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an aryl amine. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-7-CHLORO-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The triazoloquinazoline core can be involved in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents at the chlorine positions, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(BENZENESULFONYL)-7-CHLORO-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer research.
Biological Studies: It is used in studies exploring its cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116.
Chemical Research: The compound’s unique structure makes it a subject of interest in the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-7-CHLORO-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-Chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
Compared to similar compounds, 3-(BENZENESULFONYL)-7-CHLORO-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H17Cl2N5O4S |
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Molecular Weight |
530.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(5-chloro-2,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C23H17Cl2N5O4S/c1-33-19-12-20(34-2)17(11-16(19)25)26-21-15-10-13(24)8-9-18(15)30-22(27-21)23(28-29-30)35(31,32)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,26,27) |
InChI Key |
AGWRIWGQLSSYHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)Cl)OC |
Origin of Product |
United States |
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